デトミジン塩酸塩

概要

説明

デトミジン塩酸塩は、主に獣医学において鎮静剤および鎮痛剤として使用される合成化合物です。イミダゾール誘導体であり、α-2アドレナリン受容体作動薬として機能します。 この化合物は、特に馬などの大型動物において、様々な医療処置中に鎮静を誘発し、疼痛を軽減するために一般的に使用されています .

2. 製法

合成経路と反応条件: デトミジン塩酸塩の調製には、いくつかの段階が含まれます。

付加反応: (2,3-ジメチルフェニル)マグネシウムブロミドは、1H-イミダゾールの存在下でホルムアルデヒドと反応して、中間体を形成します。

工業生産方法: 工業環境では、デトミジン塩酸塩は通常、水素化プロセスによって合成されます。この化合物は、塩酸を含む水溶液中で中間体を水素化することにより、結晶性塩として単離されます。 次に、溶液を蒸留によって濃縮し、冷却前に追加の塩酸を加えて、デトミジン塩酸塩結晶を回収します .

反応の種類:

酸化: デトミジン塩酸塩は酸化反応を起こす可能性がありますが、これらの反応の具体的な条件と試薬は文献では一般的に詳述されていません。

還元: この化合物は、イソプロパノールと濃塩酸を含む還元反応によって合成されます.

置換: イミダゾール誘導体であるデトミジン塩酸塩は、特に芳香族環を含む置換反応に参加することができます。

一般的な試薬と条件:

還元: 還元プロセスには、イソプロパノールと濃塩酸が使用されます.

置換: 置換反応の一般的な試薬には、ハロゲンやその他の求電子剤が含まれる場合があります。

生成される主な生成物:

4. 科学研究への応用

デトミジン塩酸塩は、科学研究においていくつかの用途があります。

獣医学: 馬や他の大型動物において、鎮静剤および鎮痛剤として広く使用されています。

薬理学研究: 研究者は、デトミジン塩酸塩を研究して、特に心血管系および呼吸器系への影響を理解しています。

神経科学: α-2アドレナリン受容体作動薬であるデトミジン塩酸塩は、中枢神経系におけるα-2受容体の役割を調査するために使用されます。

科学的研究の応用

Detomidine hydrochloride has several applications in scientific research:

Veterinary Medicine: It is widely used as a sedative and analgesic in horses and other large animals.

Pharmacological Studies: Researchers study detomidine hydrochloride to understand its pharmacokinetics and pharmacodynamics, particularly its effects on the cardiovascular and respiratory systems.

作用機序

デトミジン塩酸塩は、α-2アドレナリン受容体を活性化することによって効果を発揮します。この活性化は、負のフィードバック応答を誘発し、興奮性神経伝達物質の産生を減少させます。この化合物の鎮静作用と鎮痛作用は、用量依存的であり、交感神経系の抑制によって媒介されます。 その結果、心拍数の低下、血圧の低下、鎮痛効果が得られます .

類似の化合物:

キシラジン: 獣医学において鎮静剤および鎮痛剤として使用される、もう1つのα-2アドレナリン受容体作動薬。

メデトミジン: 獣医学において同様の用途を持つ、より強力なα-2アドレナリン受容体作動薬。

デクスメデトミジン: メデトミジンの立体異性体であり、獣医学およびヒト医学の両方において鎮静作用と鎮痛作用のために使用されます。

デトミジン塩酸塩の独自性: デトミジン塩酸塩は、特に馬など、大型動物に対する特定の使用において独特です。 その薬物動態プロファイルと特定の受容体相互作用により、馬の鎮静と鎮痛に適した選択肢となっています .

生化学分析

Biochemical Properties

Detomidine hydrochloride is a sedative with analgesic properties . The α2-adrenergic agonists produce dose-dependent sedative and analgesic effects, mediated by activation of α2 catecholamine receptors . This induces a negative feedback response, reducing the production of excitatory neurotransmitters .

Cellular Effects

Detomidine hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Due to inhibition of the sympathetic nervous system, detomidine also has cardiac and respiratory effects .

Molecular Mechanism

The mechanism of action of detomidine hydrochloride is primarily through its role as an α2-adrenergic agonist . It binds to α2 catecholamine receptors, inducing a negative feedback response that reduces the production of excitatory neurotransmitters .

Dosage Effects in Animal Models

Detomidine hydrochloride is used therapeutically for its sedative and analgesic effects in horses and cattle at doses of 10 to 80 μg/kg body weight given intravenous or intramuscular injection . The effects of the product vary with different dosages in animal models .

Transport and Distribution

It is known that the drug is normally administered by the intravenous route, and is fastest and most efficient when given intravenously .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of detomidine hydrochloride involves several steps:

Addition Reaction: (2,3-dimethylphenyl) magnesium bromide reacts with formaldehyde in the presence of 1H-imidazole to form an intermediate compound.

Reduction Reaction: The intermediate compound undergoes reduction with isopropanol in the presence of concentrated hydrochloric acid to yield detomidine hydrochloride.

Industrial Production Methods: In industrial settings, detomidine hydrochloride is typically synthesized through a hydrogenation process. The compound is isolated as a crystalline salt by hydrogenating the intermediate in an aqueous solution containing hydrochloric acid. The solution is then concentrated by distillation, and additional hydrochloric acid may be added before cooling to recover the crystallized detomidine hydrochloride .

Types of Reactions:

Oxidation: Detomidine hydrochloride can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed in the literature.

Substitution: As an imidazole derivative, detomidine hydrochloride can participate in substitution reactions, particularly involving its aromatic ring.

Common Reagents and Conditions:

Reduction: Isopropanol and concentrated hydrochloric acid are used in the reduction process.

Substitution: Typical reagents for substitution reactions may include halogens or other electrophiles.

Major Products Formed:

類似化合物との比較

Xylazine: Another alpha-2 adrenergic agonist used as a sedative and analgesic in veterinary medicine.

Medetomidine: A more potent alpha-2 adrenergic agonist with similar applications in veterinary medicine.

Dexmedetomidine: A stereoisomer of medetomidine, used in both veterinary and human medicine for its sedative and analgesic effects.

Uniqueness of Detomidine Hydrochloride: Detomidine hydrochloride is unique in its specific use for large animals, particularly horses. Its pharmacokinetic profile and the specific receptor interactions make it a preferred choice for equine sedation and analgesia .

特性

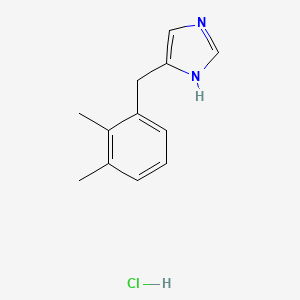

IUPAC Name |

5-[(2,3-dimethylphenyl)methyl]-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.ClH/c1-9-4-3-5-11(10(9)2)6-12-7-13-8-14-12;/h3-5,7-8H,6H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWRDXKNDCJZSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC2=CN=CN2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76631-46-4 (Parent) | |

| Record name | Detomidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090038010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7048661 | |

| Record name | Detomidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90038-01-0 | |

| Record name | Detomidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90038-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Detomidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090038010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Detomidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-imidazole, 4-[(2,3-dimethylphenyl)methyl] hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DETOMIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95K4LKB6QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does detomidine hydrochloride exert its effects within the body?

A1: Detomidine hydrochloride primarily acts as an agonist at α2-adrenergic receptors. [, , , ] These receptors are widely distributed in the central and peripheral nervous systems, as well as in other tissues. By binding to these receptors, detomidine hydrochloride mimics the actions of norepinephrine, leading to a decrease in sympathetic nervous system activity. This, in turn, results in various pharmacological effects, including sedation, analgesia, muscle relaxation, and a decrease in heart rate and blood pressure. [, , , ]

Q2: What are the primary applications of detomidine hydrochloride in veterinary medicine?

A2: Detomidine hydrochloride is commonly used in veterinary practice for:

- Sedation: Provides reliable sedation for various procedures, including physical examinations, diagnostic imaging, and minor surgical procedures. [, , , ]

- Analgesia: Offers analgesic effects, particularly for visceral pain, making it suitable for pre- and postoperative pain management. [, ]

- Pre-anesthetic medication: Used as a pre-anesthetic agent to reduce the required dose of general anesthetics and facilitate smoother induction and recovery. [, , ]

Q3: Can detomidine hydrochloride affect the gastrointestinal system in horses?

A3: Yes, studies have shown that detomidine hydrochloride, along with other α2-adrenergic agonists like acepromazine maleate and a combination of xylazine and butorphanol, can impact esophageal motility in horses. [] This is primarily observed as a reduction in spontaneous swallowing and alterations in normal peristaltic activity. []

Q4: How is detomidine hydrochloride administered, and what factors can influence its effects?

A4: Detomidine hydrochloride can be administered intravenously (IV), intramuscularly (IM), or epidurally, depending on the desired effect and species. [, , ] The route of administration can influence the onset and duration of action. For instance, epidural administration can induce localized analgesia, while IV administration typically results in faster onset of sedation. [, ] Dosage also plays a crucial role in determining the depth and duration of sedation and analgesia. [, ]

Q5: Are there any specific observations regarding the pharmacokinetics of detomidine hydrochloride in goats?

A5: Research involving the oral transmucosal administration of detomidine gel in rabbits observed a rapid decrease in heart rate across all dosage groups. [] This suggests potential cardiovascular effects, highlighting the importance of careful monitoring during detomidine administration, especially in smaller species like goats. []

Q6: How is the effect of detomidine hydrochloride reversed?

A6: The effects of detomidine hydrochloride can be reversed using α2-adrenergic receptor antagonists like atipamezole, yohimbine, or tolazoline. [, , ] These antagonists compete with detomidine hydrochloride for binding at the receptor sites, effectively reversing its sedative and analgesic effects.

Q7: How is detomidine hydrochloride employed in research settings?

A7: Detomidine hydrochloride is a valuable tool in various research areas, including:

- Electroencephalography (EEG): Sublingual detomidine hydrochloride has been proven effective and safe for standing sedation during EEG recordings in foals, facilitating the investigation of cerebral electrical activity in various states and conditions like epilepsy. []

- Electroretinography (ERG): Detomidine hydrochloride is used as a safe and consistent sedative in ERG protocols for evaluating retinal function in horses, providing valuable insights into ocular health. [, ]

- Lameness Evaluation: Research indicates that detomidine hydrochloride, particularly in combination with butorphanol, can influence objective lameness measurements in horses. [] While this highlights the importance of controlled sedation protocols in lameness assessments, it also suggests potential applications in further understanding pain perception and its impact on movement.

Q8: What are the potential side effects of detomidine hydrochloride?

A8: While generally safe when used appropriately, detomidine hydrochloride can cause side effects, including bradycardia, hypotension, decreased respiratory rate, and ataxia. [, , ] These effects are generally dose-dependent and can be minimized by careful dose titration and monitoring. In horses, detomidine hydrochloride has been observed to potentially prolong exercise-induced increases in body temperature, suggesting a need for caution when used post-exercise. []

Q9: Are there any specific safety considerations for using detomidine hydrochloride in certain species or clinical scenarios?

A9: Yes, specific considerations exist for detomidine hydrochloride use:

- Cardiac Disease: Use cautiously in animals with pre-existing cardiac conditions due to its potential to cause bradycardia and hypotension. []

- Epidural Administration: Accidental injection into the subarachnoid space can lead to profound and potentially life-threatening cardiovascular and respiratory depression. []

Q10: What are potential future research avenues for detomidine hydrochloride?

A10: Future research could focus on:

- Optimizing Dosing Regimens: Further research is needed to refine dosing protocols for various species and applications, potentially exploring alternative routes of administration like oral transmucosal delivery for improved safety and efficacy. []

- Investigating Species-Specific Effects: While detomidine hydrochloride is widely used across species, a deeper understanding of its specific pharmacodynamic and pharmacokinetic profiles in various animals, including exotic species, is crucial. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。